molecular formula C14H13NO3 B14400430 Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate CAS No. 88350-07-6

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate

Cat. No.: B14400430
CAS No.: 88350-07-6
M. Wt: 243.26 g/mol
InChI Key: XSGICKIQIDHTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate can be synthesized through a one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehyde, piperidine, and acetophenone under microwave irradiation. This method is solvent-free and catalyst-free, making it environmentally friendly and efficient .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antimalarial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate is unique due to its specific ether linkage and the presence of both quinoline and acetate functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

88350-07-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

prop-2-enyl 2-quinolin-8-yloxyacetate

InChI

InChI=1S/C14H13NO3/c1-2-9-17-13(16)10-18-12-7-3-5-11-6-4-8-15-14(11)12/h2-8H,1,9-10H2

InChI Key

XSGICKIQIDHTMG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.